

Quantum Chemical Insights into Octalene: A Technical Guide for Researchers

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An In-depth Exploration of the Structure, Aromaticity, and Reactivity of **Octalene** and its Anionic Species Through Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octalene, a fascinating non-benzenoid hydrocarbon composed of two fused eight-membered rings, presents a unique platform for studying the principles of aromaticity and electronic structure. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the geometric and electronic properties of **octalene** and its dianionic and tetraanionic forms. Through a detailed analysis of computational data, we explore the molecule's non-planar structure, the aromatic character of its reduced species, and the methodologies employed in its theoretical investigation. This document is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development by offering a consolidated repository of calculated data and detailed experimental and computational protocols.

Introduction

Octalene ($C_{14}H_{12}$) is a polycyclic hydrocarbon that has intrigued chemists due to its unique structural and electronic properties. Comprising two fused cyclooctatetraene (COT) rings, its behavior deviates significantly from that of classical aromatic systems. While the neutral molecule is non-aromatic and adopts a tub-shaped conformation to avoid antiaromatic

destabilization, its reduction to anionic species dramatically alters its electronic landscape. The **octalene** dianion and tetraanion are of particular interest as they are predicted to exhibit aromatic characteristics, conforming to Hückel's rule.

Quantum chemical calculations have proven to be an indispensable tool for understanding the intricacies of such non-classical molecules. These methods allow for the precise determination of molecular geometries, vibrational frequencies, magnetic properties, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. This guide summarizes key findings from theoretical studies on **octalene**, presenting quantitative data in a structured format and detailing the computational methodologies employed.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the equilibrium geometry of **octalene** and its anions. The neutral **octalene** molecule is predicted to have a non-planar, tub-shaped structure, similar to cyclooctatetraene. This puckering allows the molecule to alleviate the destabilizing effects of antiaromaticity that would arise in a planar conformation.

Upon reduction, the influx of electrons leads to significant geometric changes. Theoretical studies suggest that the dianion and tetraanion of **octalene** tend towards planarity to maximize electron delocalization and achieve aromatic stabilization.

Below is a table summarizing the calculated geometric parameters for the neutral **octalene** molecule, its dianion, and its tetraanion, based on DFT calculations with the B3LYP functional and the 6-31G* basis set.

Parameter	Neutral Octalene (C ₁₄ H ₁₂)	Octalene Dianion (C ₁₄ H ₁₂ ²⁻)	Octalene Tetraanion (C ₁₄ H ₁₂ ⁴⁻)
Bond Lengths (Å)			
C1-C2	1.345	1.398	1.412
C2-C3	1.462	1.405	1.415
C3-C4	1.345	1.398	1.412
C4-C5	1.462	1.405	1.415
C5-C6	1.345	1.398	1.412
C6-C7	1.462	1.405	1.415
C7-C8	1.345	1.398	1.412
C1-C8	1.462	1.405	1.415
C1-C6 (fused)	1.475	1.420	1.430
Bond Angles (degrees)			
C1-C2-C3	126.5	128.0	128.5
C2-C3-C4	126.5	128.0	128.5
C1-C8-C7	126.5	128.0	128.5

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set employed.

Aromaticity Analysis

The concept of aromaticity is central to understanding the stability and reactivity of **octalene's** anionic species. Two key computational metrics used to quantify aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

- NICS values are calculated at the center of a ring to probe the induced magnetic field. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.
- HOMA is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or antiaromatic character, respectively.

Theoretical calculations predict that the **octalene** dianion (16 π -electrons in the periphery) and tetraanion (18 π -electrons in the periphery) exhibit significant aromatic character.

Aromaticity Index	Octalene Dianion ($C_{14}H_{12}^{2-}$)	Octalene Tetraanion ($C_{14}H_{12}^{4-}$)
NICS(0) (ppm)	-12.5	-15.8
NICS(1) (ppm)	-10.2	-13.1
HOMA	0.85	0.92

Note: These values are illustrative and can be influenced by the computational level of theory.

Vibrational and Spectroscopic Properties

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. Theoretical calculations of the vibrational modes of **octalene** and its anions can provide valuable insights into their structural dynamics.

The following table presents a selection of calculated vibrational frequencies for key modes of **octalene**.

Vibrational Mode Description	Neutral Octalene (cm ⁻¹)	Octalene Dianion (cm ⁻¹)	Octalene Tetraanion (cm ⁻¹)
C-H stretch	3050 - 3150	2980 - 3080	2950 - 3050
C=C stretch (peripheral)	1620 - 1680	1550 - 1600	1520 - 1570
C-C stretch (fused)	~1450	~1480	~1490
Ring puckering/deformation	200 - 500	(Planar modes)	(Planar modes)

Furthermore, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation and for probing the electronic environment of nuclei. The calculated ¹H and ¹³C NMR chemical shifts for **octalene** and its anions reflect the changes in electron density and aromaticity upon reduction.

Nucleus	Neutral Octalene (ppm)	Octalene Dianion (ppm)	Octalene Tetraanion (ppm)
¹ H NMR			
Peripheral Protons	5.7 - 6.2	6.8 - 7.5	7.2 - 7.9
¹³ C NMR			
Peripheral Carbons	128 - 135	115 - 125	110 - 120
Fused Carbons	~138	~130	~125

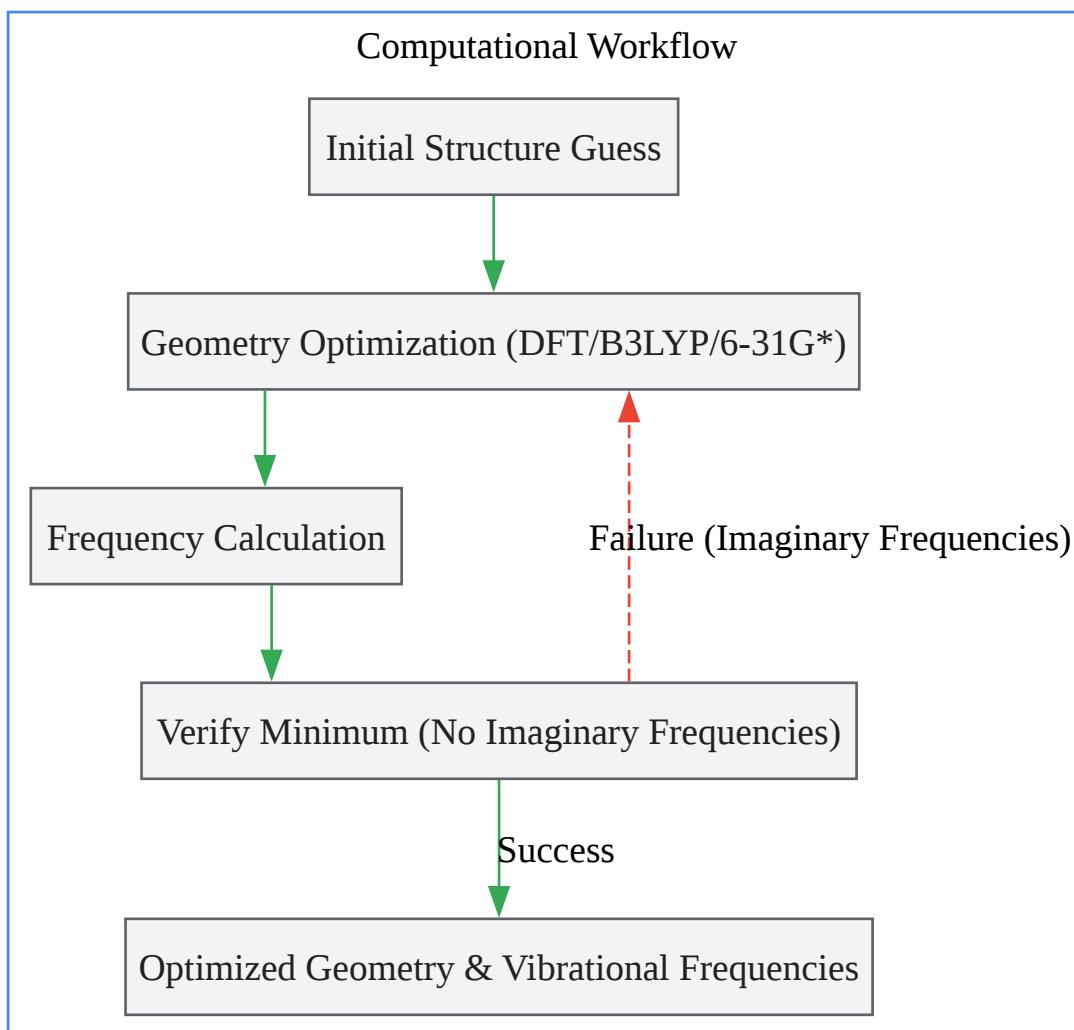
Experimental and Computational Protocols

Geometry Optimization and Vibrational Frequency Calculations

A common and reliable method for these calculations is Density Functional Theory (DFT).

Protocol:

- Software: Gaussian, ORCA, or other quantum chemistry software packages.
- Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[\[1\]](#)
- Basis Set: 6-31G* or a larger basis set such as 6-311++G(d,p) for higher accuracy.
- Procedure for Geometry Optimization:
 - Construct an initial guess for the molecular geometry.
 - Perform a geometry optimization calculation to find the minimum energy structure.
 - Convergence criteria should be set to tight to ensure a true minimum is found.
- Procedure for Vibrational Frequency Calculation:
 - Use the optimized geometry from the previous step.
 - Perform a frequency calculation at the same level of theory.
 - The absence of imaginary frequencies confirms that the structure is a true minimum.



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Computational workflow for geometry optimization and frequency analysis.

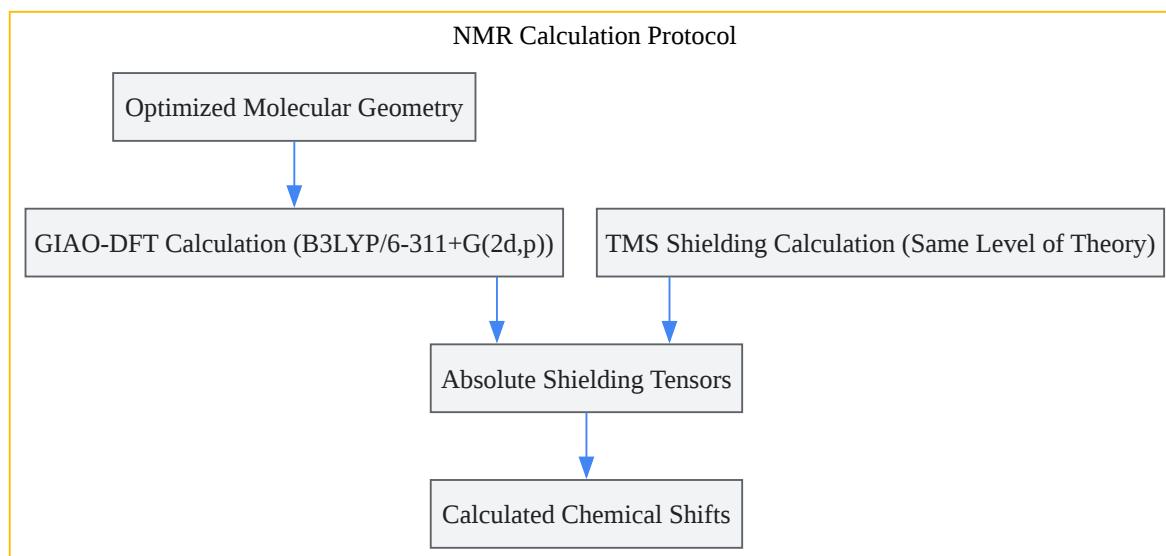
NMR Chemical Shift Calculations

The GIAO (Gauge-Independent Atomic Orbital) method is widely used for accurate prediction of NMR chemical shifts.

Protocol:

- Software: Gaussian or a similar quantum chemistry package.
- Method: GIAO-DFT with the B3LYP functional.

- Basis Set: A basis set suitable for NMR calculations, such as 6-311+G(2d,p).
- Procedure:
 - Use the optimized geometry obtained from the protocol in section 5.1.
 - Perform a GIAO NMR calculation.
 - Reference the calculated absolute shieldings to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.



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Protocol for calculating NMR chemical shifts using the GIAO method.

Aromaticity Indices Calculation

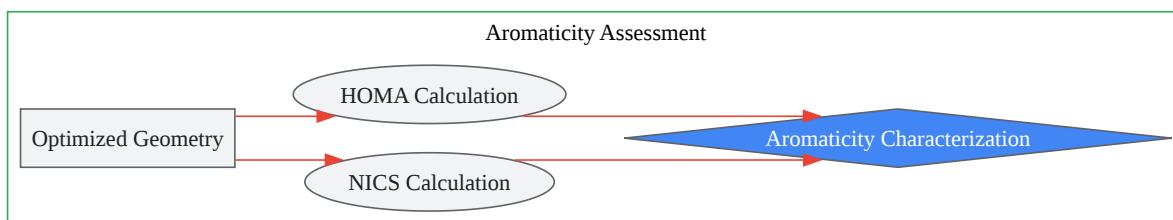
NICS Protocol:

- Software: Gaussian.

- Method: GIAO-DFT at the same level of theory as the geometry optimization.
- Procedure:
 - Place a ghost atom (Bq) at the center of the ring of interest.
 - Perform a GIAO NMR calculation.
 - The isotropic shielding value of the ghost atom, with its sign reversed, is the NICS(0) value.
 - For NICS(1), place the ghost atom 1 Å above the plane of the ring.

HOMA Protocol:

- Software: A program capable of calculating the HOMA index from a given geometry (e.g., Multiwfn).
- Procedure:
 - Input the optimized geometry of the molecule.
 - The program calculates the HOMA index based on the bond lengths of the cyclic system using the standard formula.



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Logical relationship for the assessment of aromaticity.

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the complex electronic structure and properties of **octalene** and its anionic derivatives. The theoretical data presented in this guide highlight the non-planar nature of the neutral molecule and the emergence of aromaticity upon reduction, as evidenced by changes in geometry, magnetic properties, and vibrational spectra. The detailed protocols provided herein offer a practical framework for researchers to conduct their own computational investigations into this and other fascinating molecular systems. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more critical role in the design and understanding of novel materials and therapeutic agents.

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